molecular formula C6H12O6 B7802079 L-Glucose

L-Glucose

Cat. No.: B7802079
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-ZZWDRFIYSA-N
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Description

L-Glucose is an organic compound with the molecular formula C6H12O6. It is one of the aldohexose monosaccharides and is the enantiomer of the more common D-Glucose. Unlike D-Glucose, this compound does not occur naturally in living organisms but can be synthesized in the laboratory. It is indistinguishable in taste from D-Glucose but cannot be used by living organisms as a source of energy because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glucose can be synthesized from D-Glucose through a series of chemical reactions. One common method involves the conversion of D-Guluronate to L-Gluconic acid, which is then lactonized to produce this compound . The reaction conditions typically involve the use of barium D-Guluronate and sodium borohydride.

Industrial Production Methods

Industrial production of this compound is not common due to the high cost of synthesis. it can be produced on a small scale for research purposes using the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions

L-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

    Oxidation: L-Glucaric acid

    Reduction: L-Sorbitol

    Substitution: this compound pentaacetate

Scientific Research Applications

L-Glucose has several scientific research applications:

Mechanism of Action

L-Glucose exerts its effects primarily through its interaction with specific enzymes and transporters. Unlike D-Glucose, this compound cannot be phosphorylated by hexokinase, which prevents it from entering the glycolysis pathway. certain bacteria, such as Burkholderia caryophylli, contain enzymes capable of oxidizing this compound . The acetate derivative of this compound, this compound pentaacetate, stimulates insulin release by interacting with pancreatic beta cells .

Comparison with Similar Compounds

L-Glucose is unique compared to other similar compounds due to its inability to be metabolized by most living organisms. Similar compounds include:

    D-Glucose: The naturally occurring enantiomer of this compound, which is metabolized by living organisms.

    L-Sorbitol: A reduction product of this compound.

    L-Glucaric acid: An oxidation product of this compound.

Properties

IUPAC Name

(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ZZWDRFIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-60-8
Record name L-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glucose
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Reactant of Route 6
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